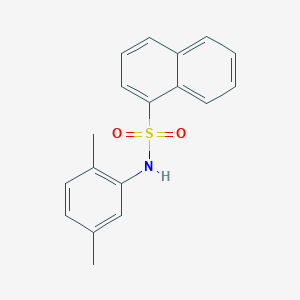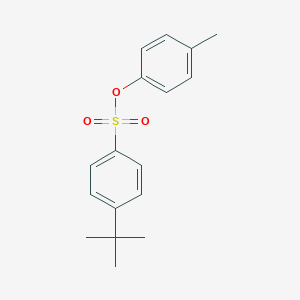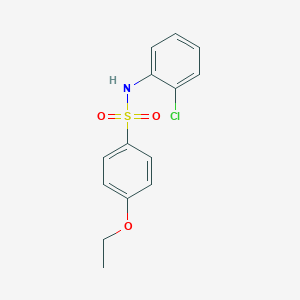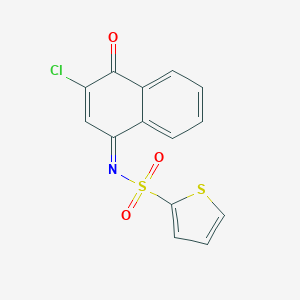![molecular formula C24H28N2O4S2 B281269 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that is being developed as a potential treatment for various B-cell malignancies. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies.
Mecanismo De Acción
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide selectively inhibits BTK, a key signaling molecule in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and its dysregulation is a hallmark of B-cell malignancies. Inhibition of BTK by 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide leads to inhibition of downstream signaling pathways, induction of apoptosis, and inhibition of proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in preclinical models. In addition, 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has been shown to inhibit BCR signaling and downstream signaling pathways in B-cells. 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has also been shown to have minimal effects on other signaling pathways, suggesting that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a selective inhibitor of BTK, and has been shown to have minimal effects on other signaling pathways. This makes it a useful tool for studying the role of BTK in BCR signaling and B-cell malignancies. However, the use of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide in lab experiments is limited by its availability and cost.
Direcciones Futuras
There are several potential future directions for the development and use of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide. These include:
1. Combination therapy: 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide may be used in combination with other targeted therapies or chemotherapy to enhance its efficacy in treating B-cell malignancies.
2. Biomarker identification: Identification of biomarkers that predict response to 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide may help to identify patients who are most likely to benefit from treatment.
3. Development of resistance: Resistance to BTK inhibitors is a common problem in the treatment of B-cell malignancies. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome it.
4. Other indications: BTK is also involved in other signaling pathways, and BTK inhibitors such as 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide may have potential applications in other diseases such as autoimmune disorders.
In conclusion, 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a selective inhibitor of BTK that has shown promising results in preclinical models of B-cell malignancies. Clinical trials are currently ongoing to evaluate its safety and efficacy in patients with B-cell malignancies. Further research is needed to understand the mechanisms of action and potential future applications of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide.
Métodos De Síntesis
The synthesis of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is purified by column chromatography.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in inhibiting the growth and proliferation of these malignancies. Clinical trials are currently ongoing to evaluate the safety and efficacy of 2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide in patients with B-cell malignancies.
Propiedades
Fórmula molecular |
C24H28N2O4S2 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-N-[4-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N2O4S2/c1-15-11-19(5)23(13-17(15)3)31(27,28)25-21-7-9-22(10-8-21)26-32(29,30)24-14-18(4)16(2)12-20(24)6/h7-14,25-26H,1-6H3 |
Clave InChI |
BNLMZYAWYZYVJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)

![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)
![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)



